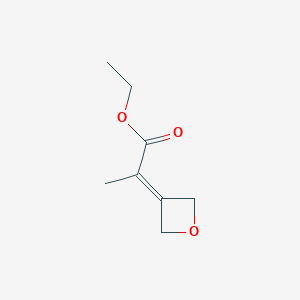

Ethyl 2-(oxetan-3-ylidene)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(oxetan-3-ylidene)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-11-8(9)6(2)7-4-10-5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHJKTMCWDSHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1COC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(oxetan-3-ylidene)propanoate (CAS: 1467674-33-4)

A Keystone Building Block for Modern Medicinal Chemistry

Introduction: The Rising Prominence of the Oxetane Moiety

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced physicochemical and pharmacological properties is paramount. Among the structural motifs that have garnered significant attention are small, strained heterocyclic systems. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable scaffold.[1] Its unique combination of properties—polarity, metabolic stability, and a three-dimensional conformation—makes it an attractive bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[1] The incorporation of an oxetane can profoundly influence a molecule's aqueous solubility, lipophilicity, and metabolic fate, often leading to improved "drug-like" characteristics.[1] Ethyl 2-(oxetan-3-ylidene)propanoate, a functionalized oxetane, represents a key building block for introducing this valuable motif into more complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, properties, and potential applications for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1467674-33-4 | [2][3] |

| Molecular Formula | C₈H₁₂O₃ | [2][3] |

| Molecular Weight | 156.18 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Oxetan-3-yl-propionic acid ethyl ester, Ethyl 2-(3-oxetanylidene)propanoate | [2] |

| Purity | Available up to >97% | [4] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through an olefination reaction of oxetan-3-one. The exocyclic double bond in the target molecule strongly suggests a Wittig-type or Horner-Wadsworth-Emmons (HWE) reaction as the key transformation. The HWE reaction is often preferred in industrial settings due to the easier removal of the phosphate byproduct.

Proposed Synthetic Route: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction offers a reliable and stereoselective method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of a phosphonate carbanion with a carbonyl compound. For the synthesis of this compound, the key reagents are oxetan-3-one and a phosphonate ester, such as triethyl 2-phosphonopropionate.

Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

Materials:

-

Oxetan-3-one

-

Triethyl 2-phosphonopropionate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphonate Anion: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl 2-phosphonopropionate (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution.

-

Olefination Reaction: Cool the solution of the phosphonate anion back to 0 °C.

-

Add a solution of oxetan-3-one (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Partition the mixture between EtOAc and water. Separate the layers and extract the aqueous layer with EtOAc (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

dot digraph "HWE_Synthesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} }

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Spectroscopic Characterization

Predicted ¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8-5.0 | m | 2H | Oxetane -CH₂- |

| ~4.6-4.8 | m | 2H | Oxetane -CH₂- |

| 4.21 | q | 2H | -O-CH₂-CH₃ |

| 2.05 | s | 3H | =C-CH₃ |

| 1.30 | t | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~150 | =C(CH₃)- |

| ~125 | =C(oxetane)- |

| ~70 | Oxetane -CH₂- |

| ~61 | -O-CH₂- |

| ~16 | =C-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Predicted IR Spectroscopy (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1650 | Medium | C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~980 | Strong | C-O-C stretch (oxetane ring) |

Mass Spectrometry

-

Expected [M+H]⁺: 157.08

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and physicochemical properties of the oxetane ring make it a valuable motif in drug design.[1] this compound serves as a versatile building block for incorporating this functionality into drug candidates.

-

Bioisosteric Replacement: The oxetane moiety can serve as a bioisostere for gem-dimethyl or carbonyl groups, which are common in many drug molecules. This substitution can lead to improved metabolic stability and reduced lipophilicity.[1]

-

Solubility Enhancement: The polar nature of the oxetane ring can significantly enhance the aqueous solubility of a compound, a critical factor for oral bioavailability.

-

Vectorial Exit: The three-dimensional structure of the oxetane can be exploited to orient substituents in a specific vector, allowing for fine-tuning of interactions with biological targets.

-

Novel Chemical Space: The incorporation of the oxetane-3-ylidene moiety provides access to novel chemical space, enabling the development of compounds with unique pharmacological profiles and intellectual property positions.

While specific biological activity for this compound has not been extensively reported in the public domain, related oxetane-containing compounds have shown a wide range of activities, including anticancer, antiviral, and anti-inflammatory properties.[5]

dot digraph "Drug_Discovery_Logic" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} }

Caption: Role in drug discovery property modulation.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6] Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its synthesis, primarily through the Horner-Wadsworth-Emmons reaction, provides a reliable route to this important intermediate. The incorporation of the oxetane-3-ylidene moiety into drug candidates offers a powerful strategy for modulating physicochemical properties and exploring novel chemical space. As the demand for drug candidates with improved pharmacological profiles continues to grow, the utility of specialized building blocks like this compound is expected to increase significantly.

References

- Guidechem. This compound 1467674-33-4 wiki. Available at: https://www.guidechem.com/wiki/ethyl-2-(oxetan-3-ylidene)

- SynHet. This compound. Available at: https://www.synhet.

- LabSolu. This compound. Available at: https://labsolu.

- CP Lab Safety. This compound, min 97%, 10 grams. Available at: https://www.cplabsafety.

- BLD Pharm. 1467674-33-4|this compound. Available at: https://www.bldpharm.com/products/1467674-33-4.html

- ChemBK. This compound. Available at: https://www.chembk.com/en/chem/1467674-33-4

- Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6358356/

- Achmem. This compound. Available at: https://www.achmem.com/products/bdjhh049521.html

- EON Biotech. This compound – (1467674-33-4). Available at: https://www.eonbiotech.

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227–3246. Available at: https://pubs.acs.org/doi/10.1021/jm9018788

Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of Ethyl 2-(oxetan-3-ylidene)propanoate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 2-(oxetan-3-ylidene)propanoate (CAS No. 1467674-33-4). This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to its unique structural motif, which combines a strained oxetane ring with an α,β-unsaturated ester. The oxetane moiety is a recognized bioisosteric replacement for gem-dimethyl and carbonyl groups, capable of improving physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] This guide delves into the spectroscopic signature of the molecule, details a robust synthetic protocol, and explores its potential reactivity, providing a critical resource for scientists working with this and related compounds.

Introduction: The Strategic Value of the Oxetane Moiety

The four-membered oxetane ring is more than a simple cyclic ether; it is a strategic tool in modern medicinal chemistry.[2][4] Its inherent ring strain, approximately 25.5 kcal/mol, and the specific geometry of the C-O-C bond make it a potent hydrogen bond acceptor, often more so than less strained ethers or even carbonyl groups.[5][6] When incorporated into a molecular scaffold, the oxetane ring can impart a favorable conformational rigidity and introduce a three-dimensional character that can be crucial for target engagement.[7]

This compound marries this valuable heterocyclic core with an α,β-unsaturated ester functionality, a classic Michael acceptor. This combination presents a unique chemical entity with dual reactivity, offering potential for a range of chemical transformations and serving as a versatile building block in the synthesis of more complex molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. The following sections detail the key identifiers and characterization data for this compound.

Core Molecular Properties

A summary of the fundamental properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 1467674-33-4 | [8][9][10] |

| Molecular Formula | C₈H₁₂O₃ | [9][10][11] |

| Molecular Weight | 156.18 g/mol | [9][10][11] |

| IUPAC Name | This compound | [8] |

| SMILES | CCOC(=O)C(=C1COC1)C | [3][8] |

| Purity | Typically ≥95-97% | [8][9] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented here is based on the analysis of analogous compounds and general principles of spectroscopy, as specific experimental spectra for the title compound are not widely published. For a definitive analysis, it is recommended to consult the supporting information of specialized chemical literature.[9][12]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the double bond, and the methylene protons of the oxetane ring. The chemical shifts of the oxetane protons are particularly informative, typically appearing in the downfield region due to the ring strain and proximity to the oxygen atom.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the olefinic carbons, the carbons of the oxetane ring, and the carbons of the ethyl and methyl groups. The carbonyl carbon is expected at the lowest field (160-170 ppm), while the strained oxetane carbons will have characteristic shifts.

The IR spectrum of this compound is predicted to exhibit strong absorption bands corresponding to the C=O stretch of the α,β-unsaturated ester (typically around 1710-1730 cm⁻¹) and the C=C stretch (around 1640-1660 cm⁻¹). The C-O stretching of the ester and the oxetane ether will also be prominent in the fingerprint region (1000-1300 cm⁻¹).

The mass spectrum (Electron Ionization, EI) should show a molecular ion peak (M⁺) at m/z 156. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 111), the ethyl group (-CH₂CH₃, m/z 127), and potentially fragmentation of the oxetane ring.

Synthesis of this compound

The construction of the exocyclic double bond in this compound is efficiently achieved via the Horner-Wadsworth-Emmons (HWE) reaction.[5][13][14] This olefination reaction is a cornerstone of modern organic synthesis, favored for its high stereoselectivity (typically yielding the E-alkene) and the straightforward removal of the phosphate byproduct.[5][15]

Reaction Principle: The Horner-Wadsworth-Emmons Olefination

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or, in this case, a ketone (oxetan-3-one). The phosphonate carbanion is more nucleophilic and less basic than the corresponding Wittig ylide, often leading to cleaner reactions and higher yields.[5]

The general mechanism involves the deprotonation of the phosphonate ester to form a nucleophilic carbanion, which then attacks the carbonyl carbon of oxetan-3-one. The resulting intermediate collapses to form the desired alkene and a water-soluble phosphate byproduct.

Caption: Horner-Wadsworth-Emmons reaction pathway for synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar α,β-unsaturated esters from oxetan-3-one.[11]

Materials:

-

Triethyl 2-phosphonopropionate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Oxetan-3-one

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

-

Carefully add sodium hydride (1.1 equivalents) to the stirred THF at 0 °C (ice-water bath).

-

Slowly add a solution of triethyl 2-phosphonopropionate (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.2 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Chemical Reactivity and Potential Transformations

The unique structure of this compound, featuring both a strained ring and a Michael acceptor, suggests a rich and diverse reactivity profile. The following sections explore the key potential reactions of this molecule.

Reactions at the α,β-Unsaturated System: Conjugate Addition

The exocyclic double bond, being part of an α,β-unsaturated ester system, is electron-deficient and therefore susceptible to nucleophilic attack at the β-carbon (the carbon of the oxetane ring). This is a classic Michael addition reaction.[16][17] A wide range of nucleophiles, including organocuprates, amines, thiols, and stabilized enolates, can potentially be employed.

Caption: Generalized Michael addition to the title compound.

This reactivity allows for the introduction of a wide variety of substituents at the 3-position of the oxetane ring, making it a powerful tool for generating libraries of complex molecules for drug discovery.[2]

Reactions Involving the Oxetane Ring: Ring-Opening

The significant ring strain of the oxetane moiety makes it susceptible to ring-opening reactions, particularly under acidic conditions.[7][12][18] Both Lewis and Brønsted acids can catalyze the cleavage of the C-O bonds.[12] The regioselectivity of the ring-opening is often dependent on the substitution pattern and the nature of the nucleophile. For 3-substituted oxetanes, nucleophilic attack often occurs at the more sterically accessible methylene carbons.

The presence of the exocyclic double bond may influence the regioselectivity of the ring-opening. Acid-catalyzed hydration, for example, could lead to the formation of a diol, while other nucleophiles could introduce different functionalities.

Stability and Isomerization Considerations

A noteworthy aspect of oxetane chemistry is the potential for isomerization, especially in related oxetane-carboxylic acids.[9][10][19][20][21] While this compound is an ester and may exhibit different stability, it is crucial for researchers to be aware of potential degradation pathways, particularly under thermal stress or upon prolonged storage. The isomerization of related acids into lactones suggests that the strained ring system can be labile under certain conditions.

Applications in Research and Drug Development

The structural features of this compound make it a highly attractive building block for medicinal chemistry.

-

Bioisosteric Replacement: The 3-ylideneoxetane motif can be considered a bioisostere of a cyclobutanone or a cyclopentenone, offering a more polar and potentially more metabolically stable alternative.

-

Scaffold for Library Synthesis: The dual reactivity of the molecule allows for sequential or orthogonal functionalization of the oxetane ring and the ester moiety, enabling the rapid generation of diverse chemical libraries.

-

Introduction of 3D Character: The non-planar, sp³-rich oxetane core is a valuable tool for escaping "flatland" in medicinal chemistry, which can lead to improved selectivity and pharmacokinetic properties.[7]

Conclusion

This compound is a versatile and valuable chemical entity that combines the unique properties of a strained oxetane ring with the reactivity of an α,β-unsaturated ester. Its synthesis via the Horner-Wadsworth-Emmons reaction is robust and efficient. The molecule's potential for undergoing conjugate additions and ring-opening reactions makes it a powerful building block for the synthesis of novel, three-dimensional molecules with potential applications in drug discovery and development. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in the laboratory.

References

-

Chalyk, B. A.; Grynyova, A.; Filimonova, K.; Rudenko, T. V.; Dibchak, D.; Mykhailiuk, P. K. Unexpected Isomerization of Oxetane-Carboxylic Acids. Org. Lett.2022 , 24 (26), 4722–4728. [Link]

-

ChemRxiv. Unexpected isomerization of oxetane-carboxylic acids. [Link]

-

Chalyk, B. A.; Grynyova, A.; Filimonova, K.; Rudenko, T. V.; Dibchak, D.; Mykhailiuk, P. K. Unexpected Isomerization of Oxetane-Carboxylic Acids. Org. Lett.2022 , 24 (26), 4722-4728. [Link]

-

MDPI. Chemical Space Exploration of Oxetanes. [Link]

-

The Dong Group. Oxetane Presentation.pptx. [Link]

-

MDPI. Chemical Space Exploration of Oxetanes. [Link]

-

Wuitschik, G.; Carreira, E. M.; Wagner, B.; Fischer, H.; Parrilla, I.; Schuler, F.; Rogers-Evans, M.; Müller, K. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem.2010 , 53 (8), 3227–3246. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

-

Wuitschik, G.; Carreira, E. M.; Wagner, B.; Fischer, H.; Parrilla, I.; Schuler, F.; Rogers-Evans, M.; Müller, K. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem.2010 , 53 (8), 3227–3246. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

Wikipedia. Michael addition. [Link]

-

ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

Sun, J.; Chen, Q.; Zhu, S. Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Org. Biomol. Chem.2016 , 14, 8026-8032. [Link]

-

ResearchGate. Strain and reactivity: Partners for selective synthesis. [Link]

-

ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]

-

Gabko, P.; Kalník, M.; Bella, M. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein J. Org. Chem.2025 , 21, 1324–1373. [Link]

-

Organic Chemistry Portal. Michael Addition. [Link]

-

Ramirez, A. D.; El-Salfiti, M.; Shrestha, R.; et al. Oxetanes in Drug Discovery Campaigns. J. Med. Chem.2023 , 66 (19), 13131–13159. [Link]

-

MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

-

PubChem. This compound. [Link]

-

The Automated Topology Builder (ATB) and Repository. Oxetane | C 3 H 6 O | MD Topology | NMR | X-Ray. [Link]

-

Atlantis Press. Study on Synthesis Of Oxetan-3-ol. [Link]

-

National Institutes of Health. Syntheses and reactivities of strained fused-ring metallaaromatics containing planar eleven-carbon chains. [Link]

-

National Institutes of Health. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

-

ResearchGate. IR spectra of ethyl propanoate. [Link]

-

ResearchGate. Arylation of Pharmaceutically Relevant Strained Rings Using Electronically Tuned Redox-Active Esters. [Link]

-

American Chemical Society. HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. [Link]

-

ChemRxiv. Arylation of Pharmaceutically Relevant Strained Rings Using Electronically Tuned Redox-Active Esters. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - this compound (C8H12O3) [pubchemlite.lcsb.uni.lu]

- 4. Oxetane | C3H6O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 14. Wittig-Horner Reaction [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 17. Michael Addition [organic-chemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. enamine.net [enamine.net]

An In-Depth Technical Guide to Ethyl 2-(oxetan-3-ylidene)propanoate: Molecular Structure, Synthesis, and Physicochemical Properties

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of novel structural motifs to optimize the physicochemical and pharmacokinetic properties of drug candidates is of paramount importance. Among these, the oxetane ring has emerged as a valuable bioisosteric replacement for commonly employed functional groups such as gem-dimethyl and carbonyl moieties.[1][2] The introduction of this strained, four-membered heterocycle can confer a multitude of benefits, including enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity, without significantly increasing steric bulk.[3][4][5] This guide provides a comprehensive technical overview of Ethyl 2-(oxetan-3-ylidene)propanoate (CAS No. 1467674-33-4), a molecule that synergistically combines the advantageous features of the oxetane scaffold with an α,β-unsaturated ester functionality.[4][6][7]

This document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the molecular architecture, a detailed, field-proven synthetic protocol, and a thorough analysis of the spectroscopic characteristics of this compound. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Molecular Structure and Physicochemical Properties

This compound possesses a unique molecular framework characterized by an exocyclic double bond connecting an oxetane ring and a propanoate group. This arrangement gives rise to specific stereochemical and conformational considerations that are critical to its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1467674-33-4 | [6][7] |

| Molecular Formula | C₈H₁₂O₃ | [4] |

| Molecular Weight | 156.18 g/mol | [4] |

| IUPAC Name | This compound | [7] |

| SMILES | C1OCC1=C(C)C(=O)OCC | [7] |

| Predicted XlogP | 0.2 | [8] |

| Topological Polar Surface Area | 35.5 Ų | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 3 | [6] |

Stereochemistry: The E/Z Isomerism

The presence of a trisubstituted double bond in this compound necessitates a consideration of E/Z isomerism. The designation of the preferred isomer is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

-

For the carbon of the double bond within the oxetane ring: The two methylene groups of the oxetane are of equal priority.

-

For the carbon of the double bond bearing the propanoate group: The ester group (-C(=O)OEt) has a higher priority than the methyl group (-CH₃).

Due to the symmetry of the oxetane ring at the point of attachment, the potential for distinct, stable E and Z isomers is a critical consideration during synthesis. The Horner-Wadsworth-Emmons reaction, a common method for the synthesis of such compounds, typically favors the formation of the thermodynamically more stable (E)-alkene.[1][9] However, the stereochemical outcome can be influenced by the reaction conditions and the specific reagents used.[3]

Conformational Analysis

The overall shape of the molecule is dictated by the puckered conformation of the oxetane ring and the rotational freedom around the single bonds of the ethyl propanoate moiety. The s-cis and s-trans conformations around the C-C single bond of the α,β-unsaturated ester are two key rotamers. The relative stability of these conformers is influenced by steric and electronic factors, with the s-trans conformer often being slightly more stable in acyclic systems.[10] The planarity of the oxetane ring is influenced by the substitution pattern, with 3-substituted oxetanes adopting a puckered conformation.

Synthesis of this compound

The synthesis of this compound is most effectively achieved via the Horner-Wadsworth-Emmons (HWE) reaction.[2][3] This olefination reaction involves the condensation of a stabilized phosphonate carbanion with a ketone, in this case, oxetan-3-one. The HWE reaction is renowned for its high yield and stereoselectivity, generally favoring the formation of the (E)-isomer.[1][9]

Reaction Scheme

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar olefination reactions involving oxetan-3-one.[2][7] The causality for each step is explained to provide a deeper understanding of the process.

Materials:

-

Triethyl 2-phosphonopropionate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Oxetan-3-one

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphonate Anion:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl 2-phosphonopropionate (1.0 equivalent) in anhydrous THF to the stirred suspension. Causality: The strong base (NaH) deprotonates the α-carbon of the phosphonate, generating the nucleophilic phosphonate carbanion necessary for the reaction.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

-

-

Olefination Reaction:

-

Cool the solution of the phosphonate anion back to 0 °C.

-

Add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture. Causality: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of oxetan-3-one, initiating the olefination process.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Causality: The aqueous work-up removes the water-soluble diethyl phosphate byproduct, and column chromatography separates the desired product from any unreacted starting materials and non-polar impurities.

-

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections provide a detailed analysis of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.8-5.2 | m | 4H | -CH₂- of oxetane | Protons on the oxetane ring adjacent to the double bond are deshielded. |

| ~ 4.2 | q | 2H | -O-CH₂-CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| ~ 2.1 | s | 3H | -C(CH₃)= | Methyl group attached to the double bond. |

| ~ 1.3 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 | C=O | Carbonyl carbon of the ester. |

| ~ 150 | C=C (quaternary) | Quaternary carbon of the exocyclic double bond. |

| ~ 120 | C=C (oxetane) | Carbon of the exocyclic double bond originating from the oxetane. |

| ~ 70 | -CH₂- of oxetane | Methylene carbons of the oxetane ring. |

| ~ 61 | -O-CH₂- | Methylene carbon of the ethyl ester. |

| ~ 15 | -C(CH₃)= | Methyl carbon attached to the double bond. |

| ~ 14 | -CH₃ of ethyl | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~ 2980-2850 | Medium | C-H (alkane) | Stretching |

| ~ 1715 | Strong | C=O (α,β-unsaturated ester) | Stretching |

| ~ 1650 | Medium | C=C (alkene) | Stretching |

| ~ 1250-1150 | Strong | C-O (ester) | Stretching |

| ~ 980 | Strong | C-O-C (oxetane) | Asymmetric Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 156.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Source |

| 157.08592 | [M+H]⁺ | [8] |

| 179.06786 | [M+Na]⁺ | [8] |

| 155.07136 | [M-H]⁻ | [8] |

Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt, m/z = 45) and McLafferty rearrangement if a γ-hydrogen is present.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The oxetane moiety is a proven bioisostere for the gem-dimethyl group, often used to block metabolic oxidation sites, and the carbonyl group, where it can improve aqueous solubility and reduce lipophilicity.[2][5] The α,β-unsaturated ester functionality provides a reactive handle for various chemical transformations, including Michael additions and cycloadditions, allowing for the facile introduction of diverse substituents and the construction of novel heterocyclic systems.

Bioisosteric Replacement Strategy

Caption: The oxetane moiety as a bioisostere for carbonyl groups leading to improved drug-like properties.

The incorporation of this compound into a lead compound can be a strategic approach to modulate its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately leading to the development of safer and more efficacious drug candidates.

Conclusion

This compound is a structurally intriguing molecule that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its synthesis via the Horner-Wadsworth-Emmons reaction is a robust and reliable method. The unique combination of the beneficial properties of the oxetane ring and the synthetic utility of the α,β-unsaturated ester functionality makes this compound a valuable tool for the design and synthesis of novel therapeutic agents. This in-depth technical guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]

-

Carreira, E. M., & Fessard, T. (2014). The oxetane motif in drug discovery. Chimia, 68(6), 430-435. Available at: [Link]

-

Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1959). Phosphororganische Verbindungen, XII. Darstellung und einige Reaktionen von Phosphinoxiden. Chemische Berichte, 92(10), 2499-2505. Available at: [Link]

-

Jat, J. L., Paixão, M. W., & Moran, J. (2012). Recent applications of the Horner–Wadsworth–Emmons reaction to the synthesis of natural products. Current Organic Chemistry, 16(19), 2206-2230. Available at: [Link]

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927. Available at: [Link]

-

Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron letters, 24(41), 4405-4408. Available at: [Link]

-

Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., & Dibchak, D. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4767-4771. Available at: [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 20, 2026, from [Link]

-

CONICET. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved January 20, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C8H12O3). Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction]. Retrieved January 20, 2026, from [Link]

-

American Chemical Society. (1969). Photochemistry of .alpha.,.beta.-unsaturated esters. IV. Cyclopropyl conjugation in olefinic esters. Conformational effects on ultraviolet absorption. Journal of the American Chemical Society, 91(20), 5640-5645. Available at: [Link]

-

National Center for Biotechnology Information. (2009). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 20(9), 1645-1655. Available at: [Link]

- Books. (2022). CHAPTER 9: α,β-Unsaturated Carbonyl Compounds.

-

National Center for Biotechnology Information. (2018). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. The Journal of Physical Chemistry C, 122(3), 1599-1606. Available at: [Link]

-

National Center for Biotechnology Information. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS medicinal chemistry letters, 8(8), 864-868. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of ethyl propanoate. Retrieved January 20, 2026, from [Link]

-

MDPI. (2011). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Symmetry, 3(1), 82-117. Available at: [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2465. Available at: [Link]

-

ChemRxiv. (2020). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. Retrieved January 20, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS medicinal chemistry letters, 8(8), 864-868. Available at: [Link]

-

Semantic Scholar. (2020). Chemical Space Exploration of Oxetanes. Retrieved January 20, 2026, from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 10 grams. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. Retrieved January 20, 2026, from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram. Retrieved January 20, 2026, from [Link]

Sources

- 1. ethyl 2-(oxetan-3-ylidene)acetate | 922500-91-2 [amp.chemicalbook.com]

- 2. ethyl 2-(oxetan-3-ylidene)acetate | 922500-91-2 [chemicalbook.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. 922500-91-2|Ethyl 2-(oxetan-3-ylidene)acetate|BLD Pharm [bldpharm.com]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pnrjournal.com [pnrjournal.com]

An In-depth Technical Guide to Ethyl 2-(oxetan-3-ylidene)propanoate: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of ethyl 2-(oxetan-3-ylidene)propanoate, a heterocyclic compound of increasing interest in the field of medicinal chemistry. The guide delves into its chemical identity, physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Horner-Wadsworth-Emmons reaction. Furthermore, it explores the strategic importance of the oxetane motif in drug discovery, highlighting the potential applications of this compound as a valuable building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their research endeavors.

Introduction: The Rise of the Oxetane Motif in Drug Discovery

The landscape of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can confer advantageous properties to drug candidates. In recent years, the oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif.[1][2] Its incorporation into small molecules can significantly enhance key physicochemical and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and lipophilicity, while also influencing conformational preferences.[2][3] The oxetane moiety is often employed as a bioisosteric replacement for more common functional groups like gem-dimethyl or carbonyl groups, offering a unique combination of polarity and three-dimensionality.[2] This has led to the successful integration of oxetanes into a number of clinical and preclinical drug candidates targeting a wide range of diseases.[1]

This guide focuses on a specific, functionalized oxetane derivative: This compound . The exocyclic double bond in this molecule provides a valuable handle for further chemical modifications, making it a versatile building block for the synthesis of more complex molecular architectures.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is paramount for its effective application in research and development.

Nomenclature and Structure

-

IUPAC Name: this compound[4]

-

CAS Number: 1467674-33-4[4]

-

Molecular Formula: C₈H₁₂O₃[4]

-

Molecular Weight: 156.18 g/mol [4]

-

Synonyms: 2-Oxetan-3-yl-propionic acid ethyl ester, Ethyl 2-(3-oxetanylidene)propanoate[4]

The structure of this compound is characterized by a central oxetane ring with an ethyl propanoate group attached via an exocyclic double bond at the 3-position of the oxetane.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | [4] |

| Molecular Weight | 156.18 g/mol | [4] |

| XLogP3-AA (Predicted) | 0.2 | [5] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[6][7] The proposed synthetic route involves the reaction of oxetan-3-one with the ylide generated from ethyl 2-(diethoxyphosphoryl)propanoate.

Synthetic Workflow

The overall synthetic workflow can be visualized as a two-stage process: the preparation of the Horner-Wadsworth-Emmons reagent, followed by the olefination reaction itself.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 2-(diethoxyphosphoryl)propanoate (HWE Reagent)

This protocol is based on the well-established Michaelis-Arbuzov reaction.

Materials:

-

Ethyl 2-bromopropanoate

-

Triethyl phosphite

-

Anhydrous toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 2-bromopropanoate (1.0 eq).

-

Add triethyl phosphite (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

The product, ethyl 2-(diethoxyphosphoryl)propanoate, is typically purified by vacuum distillation to remove any unreacted starting materials and byproducts. This reagent is also commercially available.[8][9]

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

This protocol details the reaction of oxetan-3-one with the prepared phosphonate reagent.

Materials:

-

Ethyl 2-(diethoxyphosphoryl)propanoate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Oxetan-3-one

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Syringes

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF.

-

Carefully add sodium hydride (1.1 eq) to the THF and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2-(diethoxyphosphoryl)propanoate (1.0 eq) in anhydrous THF to the NaH suspension via syringe.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C.

-

Slowly add a solution of oxetan-3-one (1.2 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl group on the double bond, and the methylene protons of the oxetane ring.

-

Ethyl group: A triplet around 1.2-1.4 ppm (3H, -CH₃) and a quartet around 4.1-4.3 ppm (2H, -OCH₂-).

-

Methyl group: A singlet or a narrowly split multiplet around 2.0-2.2 ppm (3H, =C-CH₃).

-

Oxetane ring: Two distinct multiplets in the region of 4.5-5.0 ppm (4H, -CH₂-O-CH₂-). The protons on the carbon atoms of the oxetane ring adjacent to the double bond will be deshielded.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the ester carbonyl, the exocyclic double bond, the oxetane ring carbons, and the ethyl and methyl groups.

-

Carbonyl carbon: A signal in the range of 165-175 ppm.

-

Olefinic carbons: Two signals between 120-150 ppm.

-

Oxetane carbons: Signals for the methylene carbons of the oxetane ring are expected around 60-80 ppm.

-

Ethyl and methyl carbons: Signals for the carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the C=O stretching of the ester group.

-

C=O stretch: A strong, sharp peak around 1710-1730 cm⁻¹.

-

C=C stretch: A medium intensity peak around 1640-1660 cm⁻¹.

-

C-O stretch: Strong bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O bonds of the ester and the oxetane ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and other characteristic fragments. Predicted collision cross-section data for various adducts are also available.[5]

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates.

Role as a Scaffold in Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[1] The oxetane moiety has been successfully incorporated into numerous kinase inhibitors to improve their drug-like properties.[1][2] For instance, the introduction of an oxetane can enhance solubility and metabolic stability, and modulate the basicity of nearby functional groups.[2] this compound can serve as a starting point for the synthesis of a variety of heterocyclic systems that are known to interact with the ATP-binding site of kinases.

Caption: Potential synthetic utility in kinase inhibitor development.

Modulation of Physicochemical Properties

The incorporation of the oxetane-containing fragment derived from this compound into a lead compound can be a strategic approach to address common issues in drug development:

-

Improved Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a compound.[2][3]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups it might replace.[2]

-

Reduced Lipophilicity: The introduction of the oxetane can lower the lipophilicity (logP) of a molecule, which can be beneficial for its overall pharmacokinetic profile.[2]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via the Horner-Wadsworth-Emmons reaction is a robust and scalable method. The strategic incorporation of the oxetane-ylidene propanoate moiety into novel molecular entities holds significant promise for the development of next-generation therapeutics with improved physicochemical and pharmacokinetic properties. Further exploration of the reactivity of this compound and its application in the synthesis of diverse compound libraries will undoubtedly lead to the discovery of new and potent bioactive molecules.

References

- Huang, G., Hucek, D. G., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

- Vidal, A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13031–13050.

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

-

Synthonix. (n.d.). Ethyl 2-(diethoxyphosphoryl)propanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Natural products and marketed drugs containing an oxetane group. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Filo. (2024). Interpretaion of HNMR of ethyl propanoate. Retrieved from [Link]

-

ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF A HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of ethyl propanoate. Retrieved from [Link]

-

ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-diethoxyphosphoryl-2-methylpropanoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-((diethoxyphosphoryl)oxy)propanoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Fragrance compounds.

-

ACS Publications. (2025). Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Dabigatran etexilate and related substances, processes and compositions, and use of the substances as reference standards and markers.

- Google Patents. (n.d.). Technology of synthesizing 2,3-dicyano ethyl propionate.

-

National Institutes of Health. (n.d.). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. Retrieved from [Link]

-

Chem-Station. (2024). Wittig Reaction. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-, ethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

- Google Patents. (n.d.). Preparation method of ethyl 2-oxocyclopentylacetate.

-

ResearchGate. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]

-

RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(oxetan-3-ylidene)acetate. Retrieved from [Link]

-

ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013). Interpretation of the following mass spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Review: Derivatization in mass spectrometry 2. Acylation. Retrieved from [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. PubChemLite - this compound (C8H12O3) [pubchemlite.lcsb.uni.lu]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Synthonix, Inc > 3699-66-9 | Ethyl 2-(diethoxyphosphoryl)propanoate [synthonix.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(oxetan-3-ylidene)propanoate

Abstract

The oxetane motif has emerged as a uniquely valuable scaffold in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2] As a compact, polar, and metabolically stable bioisostere for gem-dimethyl and carbonyl groups, its incorporation can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability.[1][3][4] Ethyl 2-(oxetan-3-ylidene)propanoate is a key building block that features this desirable oxetane ring, presenting an exocyclic double bond for further functionalization. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices, tailored for researchers in drug discovery and development.

Introduction: The Strategic Value of the Oxetane Moiety

The four-membered oxetane ring, despite its inherent strain energy of approximately 106 kJ/mol, offers a compelling combination of properties for drug design.[1][3] Its sp³-rich three-dimensional structure can improve binding interactions, while the ether oxygen acts as a hydrogen bond acceptor, enhancing solubility.[1] The U.S. Food and Drug Administration (FDA) has already approved several oxetane-containing drugs, including the anticancer agent paclitaxel (Taxol®), underscoring the clinical relevance of this heterocycle.[1]

This compound serves as a versatile intermediate, combining the benefits of the oxetane core with a reactive α,β-unsaturated ester functionality. The synthesis of this molecule is therefore of significant interest, primarily revolving around the olefination of the readily available precursor, oxetan-3-one.

Core Synthetic Strategy: Olefination of Oxetan-3-one

The most direct and efficient route to this compound is the formation of the exocyclic carbon-carbon double bond via an olefination reaction with oxetan-3-one as the carbonyl component. The two most prominent and effective methods for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction: The Preferred Pathway

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion to react with aldehydes or ketones.[5] It is often the superior choice for synthesizing α,β-unsaturated esters due to two key advantages.

Causality Behind Preference:

-

Enhanced Nucleophilicity: The phosphonate-stabilized carbanion is generally more nucleophilic and less basic than its phosphonium ylide counterpart, leading to broader applicability, including reactions with ketones.[5][6]

-

Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which can be easily removed by a simple aqueous extraction.[5][7][8] This contrasts sharply with the often-problematic removal of triphenylphosphine oxide produced in the Wittig reaction.

The HWE reaction typically exhibits high stereoselectivity, producing the thermodynamically more stable (E)-alkene.[5][6][7] This is driven by the steric interactions in the transition state leading to the oxaphosphetane intermediate.[6][9]

The Wittig Reaction

The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, is a cornerstone of alkene synthesis.[10] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[11][12] The driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[10][13]

For the synthesis of this compound, a stabilized ylide, such as (ethoxycarbonyl)ethylidene)triphenylphosphorane, would be required. Stabilized ylides are less reactive than non-stabilized ones and generally lead to the formation of (E)-alkenes.[11][12] While effective, the primary drawback remains the purification challenge posed by the triphenylphosphine oxide byproduct, making the HWE reaction more attractive for process and scale-up chemistry.

Precursor Availability: The Synthesis of Oxetan-3-one

A robust synthesis of the target molecule is contingent upon a reliable source of the key starting material, oxetan-3-one.[3] This strained ketone is commercially available but can also be prepared in the laboratory via several established routes.

-

Oxidation of Oxetan-3-ol: This is a common and direct method, employing standard oxidizing agents like a chromic oxide-pyridine complex to convert the secondary alcohol to the ketone.[3][14] Oxetan-3-ol itself can be synthesized in a few steps from epichlorohydrin.[14][15]

-

Gold-Catalyzed Oxidation/Cyclization: A more modern and elegant approach involves the gold-catalyzed intermolecular oxidation of propargyl alcohol.[16] This method proceeds in a single step under mild, open-flask conditions, offering a practical and efficient route to various oxetan-3-ones.[16]

-

Cyclization of Acyclic Precursors: Other methods involve the multi-step cyclization of precursors like 1,3-dichloroacetone.[17]

Detailed Experimental Protocol: HWE Synthesis

This section provides a validated, step-by-step protocol for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Step 1: Preparation of the Phosphonate Reagent (Triethyl phosphonopropionate)

This reagent is prepared via the Michaelis-Arbuzov reaction.

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reaction: Charge the flask with triethyl phosphite. Add ethyl 2-bromopropionate dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, heat the mixture at 120-140 °C for 4-6 hours until the evolution of ethyl bromide ceases.

-

Purification: The product is typically purified by vacuum distillation to yield triethyl phosphonopropionate as a colorless oil.

Step 2: Horner-Wadsworth-Emmons Olefination

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

-

Solvent: Add anhydrous tetrahydrofuran (THF) via syringe and cool the suspension to 0 °C in an ice bath.

-

Ylide Formation: Slowly add a solution of triethyl phosphonopropionate (1.05 equivalents) in anhydrous THF to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution will be observed.

-

Carbonyl Addition: Cool the resulting clear or slightly cloudy solution back to 0 °C. Add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of oxetan-3-one by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure product.

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Property | Value | Source |

| CAS Number | 1467674-33-4 | [18][19][20][21] |

| Molecular Formula | C₈H₁₂O₃ | [18][20][21][22] |

| Molecular Weight | 156.18 g/mol | [18][19][20] |

| Appearance | Colorless to pale yellow oil | N/A |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.0-5.2 (m, 2H, -OCH₂-), ~4.8-5.0 (m, 2H, -C=C-CH₂-), 4.21 (q, 2H, -O-CH₂-CH₃), 2.10 (s, 3H, =C-CH₃), 1.30 (t, 3H, -O-CH₂-CH₃) | Predicted |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O), ~155 (C=C), ~120 (C=C), ~70 (-OCH₂-), ~68 (-C=C-CH₂-), 60.5 (-O-CH₂-), 14.3 (-CH₃), 12.5 (=C-CH₃) | Predicted |

Note: NMR chemical shifts are approximate and may vary based on solvent and concentration.

Conclusion

The synthesis of this compound is most effectively achieved through a Horner-Wadsworth-Emmons olefination of oxetan-3-one. This pathway offers high yields, excellent (E)-stereoselectivity, and a significantly more straightforward purification process compared to the classical Wittig reaction. The strategic importance of the oxetane scaffold in enhancing the drug-like properties of bioactive molecules ensures that robust and scalable syntheses of key building blocks like this compound will remain a critical focus for researchers and scientists in the field of drug development.

References

-

ACS Publications. Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

Total Synthesis. Wittig Reaction Mechanism & Examples. [Link]

-

University of Wisconsin–Madison. A Solvent Free Wittig Reaction. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

PubChemLite. This compound (C8H12O3). [Link]

-

ABL Technology. This compound. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

-

PubChem. Ethyl 2-(oxetan-3-ylidene)acetate. [Link]

-

Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. [Link]

-

MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

-

National Institutes of Health. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

-

CP Lab Safety. This compound, min 97%, 10 grams. [Link]

-

National Institutes of Health. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

-

OUCI. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

-

Grokipedia. 3-Oxetanone. [Link]

-

Semantic Scholar. Study on Synthesis Of Oxetan-3-ol. [Link]

- Google P

-

ResearchGate. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

-

National Institutes of Health. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. [Link]

-

Atlantis Press. Study on Synthesis Of Oxetan-3-ol. [Link]

-

PrepChem.com. Synthesis of Ethyl 2-(1,3-dithietan-2-ylidene)-2-carboxyacetate. [Link]

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

- Google Patents. Ethyl 3-(pyridin-2-ylamino)

-

ChemBK. This compound. [Link]

- Google P

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. total-synthesis.com [total-synthesis.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. atlantis-press.com [atlantis-press.com]

- 16. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]

- 18. Page loading... [wap.guidechem.com]

- 19. labsolu.ca [labsolu.ca]

- 20. calpaclab.com [calpaclab.com]

- 21. chembk.com [chembk.com]

- 22. PubChemLite - this compound (C8H12O3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Spectral Analysis of Ethyl 2-(oxetan-3-ylidene)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethyl 2-(oxetan-3-ylidene)propanoate is a unique molecule featuring a strained four-membered oxetane ring and an α,β-unsaturated ester moiety. The oxetane ring, in particular, is a desirable structural motif in medicinal chemistry, often conferring improved physicochemical properties such as solubility and metabolic stability. A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles and supported by data from analogous structures to provide a robust analytical framework.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the foundation for interpreting its spectral data.

Molecular Formula: C₈H₁₂O₃[1][2]

Molecular Weight: 156.18 g/mol [1][2]

Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structure confirmation. The following predictions are based on established chemical shift principles and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of unique proton environments, their electronic surroundings, and their proximity to neighboring protons.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay.

-

Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.30 - 5.60 | m | 4H | -CH₂- (oxetane) |

| ~ 4.20 | q | 2H | -O-CH₂-CH₃ |

| ~ 2.00 | s | 3H | =C-CH₃ |

| ~ 1.30 | t | 3H | -O-CH₂-CH₃ |

Interpretation and Rationale:

-

Oxetane Protons (~ 5.30 - 5.60 ppm): The four protons on the oxetane ring are expected to appear in a complex multiplet in the downfield region. Their diastereotopic nature and coupling to each other will result in overlapping signals. The significant downfield shift is due to the deshielding effect of the adjacent oxygen atom and the exocyclic double bond. For a similar compound, ethyl 2-(oxetan-3-ylidene)acetate, these protons appear as multiplets between 5.32 and 5.54 ppm.[3]

-

Ethyl Ester Methylene Protons (~ 4.20 ppm): The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom of the ester, resulting in a quartet chemical shift around 4.20 ppm. The splitting into a quartet is due to coupling with the three neighboring methyl protons. This is a characteristic region for the -OCH₂- group in ethyl esters.[4]

-

Vinylic Methyl Protons (~ 2.00 ppm): The methyl group attached to the double bond is expected to resonate as a singlet around 2.00 ppm. The singlet multiplicity arises from the absence of adjacent protons to couple with.

-

Ethyl Ester Methyl Protons (~ 1.30 ppm): The terminal methyl protons of the ethyl group will appear as a triplet around 1.30 ppm due to coupling with the adjacent methylene protons.